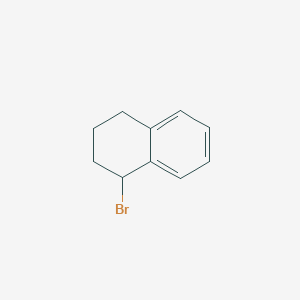

1-Bromo-1,2,3,4-tetrahydronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWBXZNNOYGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560429 | |

| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75238-77-6 | |

| Record name | 1-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Bromo-1,2,3,4-tetrahydronaphthalene from Tetralin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-1,2,3,4-tetrahydronaphthalene from 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). The primary focus is on benzylic bromination, a key transformation in organic synthesis. This document details the underlying chemical principles, compares common synthetic methodologies, and provides detailed experimental protocols. Quantitative data is summarized for easy comparison, and product characterization data is provided for verification. This guide is intended to be a valuable resource for researchers in organic chemistry and drug development, facilitating the practical application of this important synthetic procedure.

Introduction and Reaction Principle

This compound is a valuable brominated organic compound and a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds.[1][2] Its synthesis is most commonly achieved through the benzylic bromination of tetralin.

The reaction proceeds via a free-radical mechanism, targeting the benzylic position (the carbon atom adjacent to the aromatic ring).[3][4] This position is particularly reactive due to the stability of the resulting benzylic radical intermediate, which is stabilized by resonance with the aromatic ring.[4] The overall transformation involves the substitution of a hydrogen atom at the C1 position of the tetralin ring with a bromine atom.

Two primary methods are commonly employed for this transformation: the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and direct bromination with molecular bromine (Br₂), typically initiated by heat or UV light.[3][4][5]

Comparative Data of Synthetic Methodologies

The selection of a synthetic method for the benzylic bromination of tetralin depends on factors such as desired selectivity, scale, and available equipment. The following table summarizes the key quantitative parameters for the two most common methods.

| Parameter | Method A: Wohl-Ziegler Bromination | Method B: Direct Photochemical Bromination |

| Brominating Agent | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |

| Initiator | Dibenzoyl peroxide or AIBN | UV Light (e.g., 150W lamp) |

| Solvent | Carbon tetrachloride (CCl₄) | Carbon tetrachloride (CCl₄) |

| Temperature | Reflux (approx. 77°C) | 0°C to Reflux (77°C) |

| Reaction Time | Typically 2-4 hours | Typically 1.5-3 hours |

| Selectivity | Generally high for mono-bromination | Can lead to polybrominated byproducts[6][7] |

| Reported Yield | Good to excellent | Variable, can be high for polybrominated products[7] |

Detailed Experimental Protocols

Method A: Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS)

This method is a classic and reliable procedure for the selective bromination of benzylic positions.[3][5][8]

Materials and Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, a solution of tetralin (1 equivalent) in anhydrous carbon tetrachloride (CCl₄) is prepared.[5]

-

Addition of Reagents: N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) and a catalytic amount of a radical initiator such as dibenzoyl peroxide or AIBN are added to the solution.[3]

-

Reaction: The mixture is heated to reflux with vigorous stirring.[3][5] The reaction is monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide (B58015), which floats on the surface of the CCl₄.[5]

-

Work-up: After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.[3] The filtrate is then washed with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[9][10]

Method B: Direct Photochemical Bromination with Molecular Bromine (Br₂)

Direct bromination with molecular bromine can also achieve benzylic bromination, particularly when initiated by light. However, careful control of stoichiometry is crucial to minimize the formation of di- and poly-brominated products.[6][7]

Materials and Equipment:

-

Reaction vessel suitable for photochemical reactions (e.g., quartz or borosilicate glass)

-

UV lamp (e.g., 150W projector lamp)

-

Magnetic stirrer

-

Dropping funnel

-

1,2,3,4-Tetrahydronaphthalene (Tetralin)

-

Molecular Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

Experimental Procedure:

-

Reaction Setup: A solution of tetralin (1 equivalent) in carbon tetrachloride (CCl₄) is placed in the photochemical reactor and cooled in an ice bath.

-

Addition of Bromine: A solution of molecular bromine (Br₂) (1 equivalent) in CCl₄ is added dropwise to the tetralin solution while irradiating with a UV lamp and stirring.[7]

-

Reaction: The reaction progress is monitored by the disappearance of the reddish-brown color of the bromine. The irradiation is continued for a set period (e.g., 1.5 hours) or until the color has faded.[7]

-

Work-up: Once the reaction is complete, the mixture is washed with a dilute solution of sodium thiosulfate, followed by water and brine to remove unreacted bromine and hydrobromic acid.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to afford this compound.[9][10]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by its physical and spectroscopic properties.

Physical Properties:

-

Molecular Formula: C₁₀H₁₁Br[11]

-

Molecular Weight: 211.10 g/mol [11]

-

Appearance: Colorless to pale yellow liquid[9]

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a multiplet for the aromatic protons (4H), a triplet for the proton at the C1 position (1H, deshielded by the bromine atom), and multiplets for the aliphatic protons at the C2, C3, and C4 positions (6H).

-

¹³C NMR: The spectrum should display signals for the aromatic carbons and the four distinct aliphatic carbons. The carbon bearing the bromine (C1) will be significantly downfield compared to the other aliphatic carbons. For the starting material, tetralin, the aromatic carbons appear around 137 and 129 ppm, while the aliphatic carbons are at approximately 29 and 23 ppm.[12]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. 1-bromotetralin synthesis - chemicalbook [chemicalbook.com]

- 2. 1-bromotetralin | 6134-55-0 [chemicalbook.com]

- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 4. byjus.com [byjus.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. benchchem.com [benchchem.com]

- 10. Purification [chem.rochester.edu]

- 11. This compound | C10H11Br | CID 14450112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

"physical and chemical properties of 1-Bromo-1,2,3,4-tetrahydronaphthalene"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic applications. This document details its characteristics, synthesis, and reactivity, presenting data in a clear and accessible format for laboratory and research use.

Chemical Identity and Physical Properties

This compound, also known as tetralin bromide, is a halogenated derivative of tetralin. Its chemical structure and key physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁Br |

| Molecular Weight | 211.10 g/mol |

| CAS Number | 75238-77-6 |

| Appearance | Not explicitly found in search results. |

| Boiling Point | Not explicitly found in search results. |

| Melting Point | Not explicitly found in search results. |

| Density | Not explicitly found in search results. |

| Solubility | Not explicitly found in search results. |

Synthesis of this compound

A detailed experimental protocol for a related process, the synthesis of 1,4-dibromonaphthalene (B41722) from tetralin, is described and can serve as a basis for developing a specific protocol for the target molecule. This process involves the photolytic bromination of tetralin to form 1,1,4,4-tetrabromo-1,2,3,4-tetrahydronaphthalene, followed by dehydrobromination.[1]

Experimental Workflow for Bromination of Tetralin (General)

Caption: General workflow for the synthesis of this compound via bromination of tetralin.

Chemical Reactivity and Applications

This compound is a versatile synthetic intermediate, primarily utilized for the introduction of the tetrahydronaphthyl moiety into larger molecules.[3][4] Its reactivity is dominated by the carbon-bromine bond, which can participate in a variety of chemical transformations.

One of the key applications of this compound is in copper-catalyzed cross-coupling reactions .[3] This makes it a valuable building block in the synthesis of more complex organic molecules.

The general reactivity of brominated tetrahydronaphthalene derivatives suggests their utility as precursors in the synthesis of various pharmaceuticals and biologically active compounds. For instance, brominated intermediates are crucial in the synthesis of drugs targeting neurological and endocrine disorders.[5]

Logical Relationship: Role as a Synthetic Intermediate

Caption: Role of this compound as a key intermediate in organic synthesis.

Spectroscopic Data

Predicted Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Predicted spectra are available through some chemical databases.[6]

Experimental Spectroscopic Data for 1,2,3,4-Tetrahydronaphthalene (Parent Compound):

-

¹³C NMR: Spectra are available in various databases.

-

IR: Infrared spectra are available, for example, in the NIST WebBook.[9]

-

Mass Spectrometry: Mass spectra are available in various databases.

Researchers should perform their own spectral analysis for confirmation of the identity and purity of synthesized this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]

- 3. This compound | 75238-77-6 | ADA23877 [biosynth.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 10. This compound | C10H11Br | CID 14450112 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic applications. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.

Introduction

This compound is a brominated derivative of tetralin. Its structure consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring, with a bromine atom substituted at the 1-position of the saturated ring. The presence of both aromatic and aliphatic moieties, along with a chiral center at the bromine-bearing carbon, makes its spectroscopic characterization a crucial aspect of its synthesis and use in further chemical transformations. This guide presents a compilation of its key spectroscopic features to aid in its unambiguous identification.

Spectroscopic Data

The following sections summarize the expected quantitative spectroscopic data for this compound. It is important to note that while this data is based on established principles and data from analogous compounds, slight variations may be observed in experimental results due to differences in instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.10-7.40 | Multiplet | 4H | Aromatic protons |

| ~5.20 | Triplet | 1H | H-1 (CH-Br) |

| ~2.80-3.00 | Multiplet | 2H | H-4 (Ar-CH₂) |

| ~2.00-2.30 | Multiplet | 4H | H-2, H-3 (-CH₂-CH₂-) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| ~138 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~50 | C-1 (CH-Br) |

| ~34 | C-2 (-CH₂-) |

| ~29 | C-4 (Ar-CH₂) |

| ~21 | C-3 (-CH₂-) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3020 | Medium | Aromatic C-H stretch |

| 2930-2850 | Strong | Aliphatic C-H stretch |

| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1445 | Medium | CH₂ scissoring |

| 750-730 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

| 600-500 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for this compound are listed in Table 4.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Relative Abundance | Assignment |

| 210/212 | High | [M]⁺ (Molecular ion peak, characteristic isotopic pattern for Br) |

| 131 | High | [M - Br]⁺ (Loss of bromine radical) |

| 115 | Medium | [C₉H₇]⁺ (Naphthalene fragment after rearrangement) |

| 104 | Medium | [C₈H₈]⁺ (Styrene fragment) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Enhanced Reactivity of the Benzylic Bromide in 1-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the benzylic bromide in 1-Bromo-1,2,3,4-tetrahydronaphthalene. This compound serves as a valuable intermediate in organic synthesis, largely due to the heightened reactivity of the bromine atom at the benzylic position. This reactivity is a direct consequence of the ability of the adjacent benzene (B151609) ring to stabilize carbocationic or radical intermediates through resonance. This guide will delve into the synthesis, reaction kinetics, and detailed experimental protocols for the principal reactions of this compound, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Introduction to Benzylic Reactivity

The carbon atom immediately adjacent to a benzene ring is known as the benzylic position. Halides at this position, such as in this compound, exhibit significantly greater reactivity in both nucleophilic substitution and elimination reactions compared to their non-benzylic secondary alkyl halide counterparts. This enhanced reactivity is attributed to the resonance stabilization of the intermediate carbocation (in SN1 and E1 pathways) or the partial positive charge in the transition state (in SN2 pathways).[1] The delocalization of the positive charge into the aromatic ring lowers the activation energy of these reactions, thereby increasing the reaction rate.[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the benzylic bromination of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. The reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a benzylic hydrogen, leading to the formation of a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Reaction Mechanisms and Pathways

The benzylic bromide of this compound can undergo substitution and elimination reactions through various mechanisms, the prevalence of which is dictated by the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions (SN1 and SN2)

SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol (B145695), water), this compound can undergo a first-order nucleophilic substitution (SN1) reaction.[3] The rate-determining step is the unimolecular dissociation of the bromide ion to form a resonance-stabilized secondary benzylic carbocation. This carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.

Caption: SN1 reaction mechanism of this compound.

SN2 Mechanism: With a strong, typically anionic, nucleophile in a polar aprotic solvent (e.g., acetone, DMF), the reaction is more likely to proceed via a second-order nucleophilic substitution (SN2) mechanism.[4] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. This leads to an inversion of stereochemistry at the reaction center.

Caption: SN2 reaction mechanism of this compound.

Elimination Reactions (E1 and E2)

E1 Mechanism: In competition with the SN1 reaction, particularly at higher temperatures, a first-order elimination (E1) reaction can occur.[5] Following the formation of the benzylic carbocation, a weak base (often the solvent) can abstract a proton from an adjacent carbon, leading to the formation of a double bond. The major product is typically the more substituted and conjugated alkene.

Caption: E1 reaction mechanism of this compound.

E2 Mechanism: The use of a strong, sterically hindered base (e.g., potassium tert-butoxide) favors a second-order elimination (E2) reaction.[5] This is a concerted process where the base abstracts a proton from a carbon adjacent to the benzylic carbon, while the bromide ion simultaneously departs. This mechanism requires an anti-periplanar arrangement of the proton and the leaving group.

Caption: E2 reaction mechanism of this compound.

Quantitative Data on Reactivity

Table 1: Kinetic Data for the Solvolysis of α-Phenylethyl Bromide in Ethanol-Ethoxide Solution [6]

| [OEt⁻] (M) | Observed Rate Constant (kψ) x 10⁻⁴ s⁻¹ | Ratio of Styrene (B11656) (Elimination) to Ether (Substitution) |

| 0 | 1.13 | 0.018 |

| 0.20 | 3.8 | 0.362 |

| 0.60 | 6.2 | 0.443 |

| 1.00 | 7.4 | 0.464 |

| ∞ (extrapolated) | 10.6 | 0.500 |

Data adapted from a study on the solvolysis of α-phenylethyl bromide.[6]

The data illustrates that as the concentration of the strong base (ethoxide) increases, both the overall reaction rate and the proportion of the elimination product (styrene) increase, indicating a shift from a predominantly SN1/E1 pathway to a more significant SN2/E2 contribution.

Experimental Protocols

The following are detailed, adaptable protocols for conducting key reactions with this compound.

Synthesis of this compound

Objective: To synthesize this compound via free-radical bromination of tetralin.

Materials:

-

1,2,3,4-Tetrahydronaphthalene (tetralin)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,4-tetrahydronaphthalene (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux with stirring. The reaction can be initiated and sustained with a heat lamp.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography.

SN1 Reaction: Solvolysis in Aqueous Ethanol

Objective: To synthesize 1-ethoxy-1,2,3,4-tetrahydronaphthalene and 1-hydroxy-1,2,3,4-tetrahydronaphthalene via an SN1 mechanism.

Materials:

-

This compound

-

Aqueous ethanol (e.g., 80% ethanol)

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in aqueous ethanol in a round-bottom flask.

-

Stir the solution at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the solution with sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product mixture.

-

Characterize the products by NMR and GC-MS.

SN2 Reaction with Sodium Azide (B81097)

Objective: To synthesize 1-azido-1,2,3,4-tetrahydronaphthalene (B3387480) via an SN2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or acetone

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography if necessary.

E2 Reaction with Potassium tert-Butoxide

Objective: To synthesize 1,2-dihydronaphthalene (B1214177) and/or 3,4-dihydronaphthalene via an E2 elimination.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol (B103910) or THF

-

Water

-

Pentane

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

-

Add a solution of this compound (1.0 eq) in tert-butanol dropwise to the base solution.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by GC or TLC.

-

Quench the reaction by adding water.

-

Extract the product with pentane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate to obtain the volatile alkene product.

-

Characterize the product(s) by NMR and GC-MS.

Spectroscopic Characterization

The products of the reactions of this compound can be characterized using standard spectroscopic techniques. Below are representative ¹H and ¹³C NMR data for potential products derived from the proxy compound, 1-phenylethyl bromide, which are 1-phenylethanol (B42297) (from substitution) and styrene (from elimination).

Table 2: Representative Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-Phenylethanol | 7.43–7.27 (m, 5H), 4.92 (q, J=6.5 Hz, 1H), 2.04 (s, 1H, OH), 1.52 (d, J=6.5 Hz, 3H) | 145.8, 128.5, 127.4, 125.3, 70.4, 25.1 |

| Styrene | 7.45-7.25 (m, 5H), 6.72 (dd, J=17.6, 10.9 Hz, 1H), 5.75 (d, J=17.6 Hz, 1H), 5.25 (d, J=10.9 Hz, 1H) | 137.8, 136.8, 128.5, 127.8, 126.2, 113.7 |

Note: This data is for the products of the proxy compound, 1-phenylethyl bromide, and serves as an illustrative example.[7][8]

Conclusion

This compound is a highly reactive and synthetically useful molecule. Its benzylic bromide is susceptible to a range of nucleophilic substitution and elimination reactions, the pathways of which can be controlled by careful selection of reaction conditions. While specific kinetic data for this compound is sparse, a comparative analysis with analogous benzylic bromides provides valuable insights into its reactivity profile. The experimental protocols provided in this guide offer a solid foundation for the synthesis and further functionalization of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 6. The solvolysis of \alpha-phenylethyl bromide (RX) in ethanol-ethoxide ion.. [askfilo.com]

- 7. Solved Interpret the 1H NMR and 13C NMR spectra data | Chegg.com [chegg.com]

- 8. rsc.org [rsc.org]

Stability and Storage of 1-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-Bromo-1,2,3,4-tetrahydronaphthalene. Due to the limited availability of specific quantitative stability data for this compound, this guide leverages information on the parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), and the known reactivity of benzylic bromides to provide robust recommendations for handling, storage, and stability assessment.

Physicochemical Properties and Inherent Stability

This compound is a brominated derivative of tetralin. Its stability is primarily influenced by the presence of the benzylic bromide functional group, which is known to be susceptible to nucleophilic substitution and elimination reactions. The aromatic ring and the alicyclic portion of the molecule also contribute to its overall reactivity and degradation profile.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity of this compound. The following conditions are recommended based on safety data sheets for the parent compound and related chemicals.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes the rate of potential degradation reactions such as hydrolysis and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The parent compound, tetralin, is known to be air-sensitive and can form peroxides. An inert atmosphere prevents oxidation. |

| Light | Protect from light. Store in an amber or opaque container. | Benzylic bromides can be light-sensitive, and photolytic decomposition can lead to the formation of radical species.[1] |

| Moisture | Keep container tightly sealed to prevent moisture ingress. | The benzylic bromide is susceptible to hydrolysis, which would lead to the formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalene. |

| Container | Use a tightly sealed, chemically resistant container (e.g., glass). | Prevents contamination and degradation from external factors. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and metals. | Risk of vigorous reactions and degradation. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation, given its chemical structure.

Hydrolysis

As a benzylic bromide, the compound is susceptible to hydrolysis, particularly in the presence of water or other nucleophiles. This reaction would result in the formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalene and hydrobromic acid. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.

Oxidation

Similar to its parent compound, tetralin, this compound may be prone to oxidation, especially when exposed to air and/or light. Oxidation can lead to the formation of various degradation products, including ketones and potentially aromatic ring-opened products over time. The benzylic position is particularly susceptible to oxidation.

Figure 1. Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve assessing the impact of temperature, humidity, and light. The following is a general protocol that can be adapted for specific laboratory conditions.

Forced Degradation Study

Objective: To identify potential degradation products and pathways.

Methodology:

-

Stress Conditions: Expose samples of this compound to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80 °C for 48 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

Objective: To determine the shelf-life under recommended storage conditions.

Methodology:

-

Storage Conditions: Store samples of this compound under the recommended conditions (e.g., 2-8 °C, protected from light, under inert atmosphere).

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, assess the purity of the sample using a validated HPLC or GC method. Quantify the amount of the parent compound remaining and any significant degradation products.

Analytical Method

A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the stability of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

GC-MS can also be employed for the analysis, particularly for the identification of volatile degradation products.

Figure 2. Decision workflow for the storage of this compound.

Conclusion

While specific quantitative stability data for this compound is not extensively documented in publicly available literature, a conservative approach to its storage and handling is warranted based on the known reactivity of benzylic bromides and the properties of its parent compound. By adhering to the recommendations outlined in this guide, researchers can minimize degradation and ensure the integrity of the compound for their scientific endeavors. It is strongly recommended that users perform their own stability assessments for critical applications.

References

An In-depth Technical Guide on the Solubility of 1-Bromo-1,2,3,4-tetrahydronaphthalene in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-1,2,3,4-tetrahydronaphthalene. Due to a lack of specific quantitative solubility data in published literature for this compound, this guide employs the principle of "like dissolves like" and presents qualitative and quantitative data for structurally analogous compounds, namely Tetralin (1,2,3,4-tetrahydronaphthalene) and 1-Bromonaphthalene. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted isothermal shake-flask method is provided, along with a visual workflow to aid in experimental design.

Introduction and Theoretical Framework

This compound is a substituted aromatic hydrocarbon. Its molecular structure, featuring a partially hydrogenated naphthalene (B1677914) ring system with a bromine substituent, governs its solubility profile. The key principle determining its solubility in various organic solvents is "like dissolves like".[1][2] This principle states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.

The structure of this compound imparts a generally non-polar to weakly polar character. The tetrahydronaphthalene core is predominantly non-polar, while the bromine atom introduces a degree of polarity. Therefore, it is expected to be readily soluble in a wide range of non-polar and weakly polar organic solvents. Conversely, it is expected to have very low solubility in highly polar solvents like water.[2][3]

Solubility of Structurally Analogous Compounds

To provide a reasonable estimation of the solubility of this compound, the following tables summarize the available data for Tetralin and 1-Bromonaphthalene. These compounds are structurally very similar and serve as excellent proxies.

Table 1: Solubility Data for Tetralin (1,2,3,4-tetrahydronaphthalene)

| Solvent | Qualitative Solubility | Quantitative Solubility |

| Water | Insoluble[4] | 0.044 g/L at 25 °C[4] |

| Ethanol | Miscible[4] | - |

| Ether | Miscible[4][5] | - |

| Methanol | Miscible[4][6] | 50.6% w/w[5][7] |

| Acetone | Miscible[7] | - |

| Benzene | Miscible[5][7] | - |

| Chloroform | Miscible[5][7] | - |

| Petroleum Ether | Miscible[7] | - |

| Butanol | Miscible[7] | - |

| Aniline | Soluble[5] | - |

| Decalin | Miscible[7] | - |

Table 2: Qualitative Solubility of 1-Bromonaphthalene

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Alcohols | Ethanol, Methanol, Propanol, Butanol | Miscible[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible/Soluble[1][2][3] |

| Ketones | Acetone | Soluble[1] |

| Esters | Ethyl Acetate | Miscible[1][8] |

| Halogenated Solvents | Chloroform, Dichloromethane, Carbon Tetrachloride | Miscible/Soluble[1][2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Miscible/Soluble[1][2] |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Soluble[1] |

| Amides | N,N-Dimethylformamide (DMF) | Soluble[1] |

| Other | Acetonitrile | Soluble[1] |

Based on this data, it can be inferred that this compound is likely miscible or highly soluble in alcohols, ethers, ketones, esters, and aromatic and halogenated hydrocarbons. Its solubility in aliphatic hydrocarbons is also expected to be good.

Experimental Protocol for Solubility Determination

For precise, quantitative solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is considered the "gold standard" for its reliability and accuracy.[1][9][10]

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, hexane)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach thermodynamic equilibrium. This typically requires 24 to 48 hours.[1] It is advisable to determine the optimal equilibration time empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the solute concentration in the solvent remains constant.[1]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess, undissolved solute to settle. This can be done by letting the vials stand undisturbed in the temperature-controlled environment for several hours or by centrifugation.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantitative Analysis:

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. guidechem.com [guidechem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Tetralin - Sciencemadness Wiki [sciencemadness.org]

- 7. TETRALIN - Ataman Kimya [atamanchemicals.com]

- 8. 1-Bromonaphthalene, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmajournal.net [pharmajournal.net]

"synthesis of 1-bromo-1,2,3,4-tetrahydronaphthalene from 1,2,3,4-tetrahydronaphthalene"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-bromo-1,2,3,4-tetrahydronaphthalene from 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). The primary focus is on the benzylic bromination of the tetralin core, a key transformation in the synthesis of various chemical intermediates. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

1,2,3,4-Tetrahydronaphthalene, commonly known as tetralin, is a partially hydrogenated naphthalene (B1677914) derivative.[1] The benzylic protons at the C1 and C4 positions of the saturated ring are particularly susceptible to radical substitution.[2] This reactivity allows for the selective introduction of a bromine atom at these positions, yielding this compound, a valuable building block in organic synthesis. The synthesis of this compound is often achieved through free-radical bromination using reagents such as N-bromosuccinimide (NBS) or elemental bromine under specific conditions.[3]

Synthetic Methodologies

The primary route for the synthesis of this compound from tetralin is through benzylic bromination. This reaction typically proceeds via a free-radical mechanism. The two most common reagents employed for this transformation are N-bromosuccinimide (NBS) and elemental bromine (Br₂).

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a preferred reagent for selective allylic and benzylic bromination due to its ability to provide a low, constant concentration of bromine radicals, which minimizes side reactions such as electrophilic addition to aromatic rings.[3][4] The reaction is typically initiated by light (photolysis) or a radical initiator, such as benzoyl peroxide or AIBN.[3]

The reaction mechanism involves the following key steps:

-

Initiation: Homolytic cleavage of the N-Br bond in NBS or the initiator to generate a bromine radical.

-

Propagation: The bromine radical abstracts a benzylic hydrogen from tetralin to form a resonance-stabilized tetralinyl radical and hydrogen bromide (HBr). The HBr then reacts with NBS to produce a molecule of bromine (Br₂).

-

Propagation: The tetralinyl radical reacts with Br₂ to form the desired this compound and a new bromine radical, which continues the chain reaction.

Bromination using Elemental Bromine (Br₂)

Direct bromination with elemental bromine can also yield this compound. However, this method is often less selective and can lead to the formation of polybrominated byproducts, such as 1,4-dibromo-1,2,3,4-tetrahydronaphthalene, especially at higher temperatures.[5][6] Photolytic conditions can be employed to favor the radical pathway for benzylic bromination.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of brominated tetralin derivatives from the cited literature.

| Reagent | Substrate | Product(s) | Solvent | Conditions | Yield | Reference(s) |

| Br₂ | 1,2,3,4-Tetrahydronaphthalene | 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene (major) and other secondary products | - | High-temperature | - | [5][6] |

| Br₂ | 1,2,3,4-Tetrahydronaphthalene | 1,1,4,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene | CCl₄ | Photolytic (150 W lamp) | 92% | [6] |

| Br₂ | 1-Bromonaphthalene | 1,4-Dibromonaphthalene (B41722) | Methylene chloride | -30 to -50°C | 90% | [6] |

| Br₂ | 1-Bromonaphthalene | 1,5-Dibromonaphthalene and 1,3,5-Tribromonaphthalene | CCl₄ | Photolytic (250 W lamp), 77°C, 2.5 hours | 92% (1,5-dibromo), 8% (1,3,5-tribromo) | |

| NBS | Various benzylic substrates | Corresponding benzylic bromides | Acetonitrile | Continuous flow, compact fluorescent lamp | Good to excellent | [7] |

Experimental Protocols

General Procedure for Benzylic Bromination using NBS

This protocol is a representative procedure based on established methods for benzylic bromination.[3][7]

Materials:

-

1,2,3,4-Tetrahydronaphthalene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., benzoyl peroxide or AIBN)

-

Anhydrous carbon tetrachloride (CCl₄) or acetonitrile

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

UV lamp (optional, for photo-initiation)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,4-tetrahydronaphthalene (1.0 eq.).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., CCl₄ or acetonitrile).

-

Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.02 eq.).

-

The reaction mixture is heated to reflux under an inert atmosphere. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Visualizations

Reaction Pathway

Caption: Benzylic bromination of tetralin to form 1-bromotetralin.

Experimental Workflow

Caption: A typical workflow for the synthesis and purification.

Logical Relationships in Synthesis

Caption: Key factors affecting the synthesis of 1-bromotetralin.

References

- 1. 1,2,3,4-TETRAHYDRONAPHTHALENE - Ataman Kimya [atamanchemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 5. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. scite.ai [scite.ai]

"mechanism of bromination of tetralin to 1-Bromo-1,2,3,4-tetrahydronaphthalene"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-1,2,3,4-tetrahydronaphthalene through the benzylic bromination of tetralin. The core of this transformation lies in a free-radical chain mechanism, preferentially initiated at the benzylic position due to the resonance stabilization of the resulting radical intermediate. This document details the reaction mechanism, presents quantitative data on the impact of various reaction parameters, provides a detailed experimental protocol, and outlines the necessary purification procedures. Visualizations of the reaction mechanism and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

The bromination of tetralin at the benzylic position to yield this compound is a pivotal reaction in organic synthesis. The resulting organobromide serves as a versatile intermediate in the development of pharmaceutical compounds and other fine chemicals. The selectivity of this reaction for the benzylic position is a direct consequence of the stability of the benzylic radical formed during the reaction. While molecular bromine can be used, N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low and constant concentration of bromine, which favors the desired free-radical substitution pathway over competing electrophilic addition reactions.[1][2]

Reaction Mechanism

The benzylic bromination of tetralin with NBS proceeds via a free-radical chain reaction, which can be divided into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. This generates two radicals. These radicals then react with NBS to produce a bromine radical.

Propagation

The propagation phase consists of a two-step cycle:

-

A bromine radical abstracts a hydrogen atom from one of the benzylic positions (C1 or C4) of tetralin. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting tetralinyl radical.

-

The tetralinyl radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to form the product, this compound, and a new bromine radical.[2] This new bromine radical can then participate in another cycle of the propagation phase.

Termination

The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two tetralinyl radicals, or a bromine radical and a tetralinyl radical.

References

Potential Impurities in Commercial 1-Bromo-1,2,3,4-tetrahydronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities in commercial-grade 1-Bromo-1,2,3,4-tetrahydronaphthalene. A thorough understanding of the impurity profile of this key synthetic intermediate is critical for ensuring the reproducibility of chemical reactions and the quality and safety of downstream products, particularly in the context of drug development. Impurities can arise from the starting materials, side-reactions during synthesis, and degradation of the final product.

Overview of Potential Impurities

The primary method for the synthesis of this compound is the bromination of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). The potential impurities can, therefore, be categorized based on their origin.

Table 1: Summary of Potential Impurities in Commercial this compound

| Impurity Category | Potential Impurity | Chemical Structure | Potential Origin |

| Starting Material-Related | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | C₁₀H₁₂ | Unreacted starting material |

| Naphthalene (B1677914) | C₁₀H₈ | Impurity in tetralin starting material | |

| Decahydronaphthalene (Decalin) | C₁₀H₁₈ | Byproduct in tetralin synthesis | |

| Tetralin Hydroperoxide | C₁₀H₁₂O₂ | Oxidation of tetralin during storage | |

| Synthesis-Related (Byproducts) | Dibromo-1,2,3,4-tetrahydronaphthalene (isomers) | C₁₀H₁₀Br₂ | Over-bromination of tetralin |

| Tribromo-1,2,3,4-tetrahydronaphthalene (isomers) | C₁₀H₉Br₃ | Extensive over-bromination | |

| 1,4-Dibromonaphthalene | C₁₀H₆Br₂ | Aromatization of dibrominated intermediates | |

| Other Polybrominated Naphthalenes | C₁₀H₈-ₓBrₓ | Further bromination and aromatization | |

| Degradation Products | Naphthalene | C₁₀H₈ | Dehydrobromination of the product |

| 1-Naphthol | C₁₀H₈O | Hydrolysis of the product |

Commercial grades of this compound are typically available with purities ranging from 96% to 98%.[1] The nature and quantity of specific impurities can vary between manufacturers and batches.

Synthesis and Impurity Formation Pathways

The direct bromination of tetralin is the most common synthetic route to this compound. Side reactions during this process are the primary source of synthesis-related impurities.

High-temperature bromination of tetralin can lead to the formation of 1,4-dibromo-1,2,3,4-tetrahydronaphthalene as a major byproduct, along with other secondary products.[2] Photolytic bromination can result in the formation of tetrabromotetralin, which can then be converted to dibromonaphthalene.

Impact of Impurities in Research and Drug Development

The presence of impurities in this compound can have significant consequences in subsequent applications:

-

Stoichiometric Imbalances: Unreacted starting materials and polybrominated byproducts will alter the stoichiometry of reactions, leading to incomplete conversions and the formation of new, unintended side products.

-

Competing Reactions: The various brominated species can compete in subsequent reactions, leading to a complex mixture of products that may be difficult to separate.

-

Catalyst Poisoning: Certain impurities can inhibit or poison catalysts used in downstream reactions.

-

False Positives in Biological Screening: Impurities may exhibit biological activity, leading to false positives in high-throughput screening campaigns.

-

Regulatory Hurdles: In pharmaceutical development, the presence of unidentified or unqualified impurities can lead to significant delays and regulatory challenges. The purity of starting materials like naphthalene derivatives is critical for the safety and efficacy of the final drug product.[3][4][5]

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of potential impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Experimental Protocol (Proposed):

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of halogenated aromatic compounds.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

Data Analysis: The identification of impurities can be achieved by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. The relative abundance of each impurity can be estimated from the peak areas in the total ion chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities and for the accurate quantification of the main component and its related substances. A reverse-phase method is generally applicable.

Experimental Protocol (Proposed):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using acetonitrile (B52724) and water is likely to be effective. For MS compatibility, formic acid can be added to the mobile phase.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with a suitable ratio (e.g., 50% B) and increase the proportion of the organic solvent over time to elute more non-polar compounds. A method development approach similar to that for other brominated aromatic compounds would be appropriate.[7]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the main component and potential impurities have significant absorbance (e.g., 220 nm and 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

Conclusion

The quality of commercial this compound is influenced by the purity of the starting materials, the control of the synthesis process, and the storage conditions. A comprehensive analytical approach utilizing both GC-MS and HPLC is essential for the identification and quantification of potential impurities. For researchers and professionals in drug development, a thorough understanding and characterization of the impurity profile of this key intermediate is a critical step in ensuring the quality, safety, and reproducibility of their work.

References

- 1. This compound price & availability - MOLBASE [molbase.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]

Methodological & Application

Application Note: The Potential Utility of 1-Bromo-1,2,3,4-tetrahydronaphthalene in the Synthesis of Novel Janus Kinase (JAK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines, hormones, and growth factors. The JAK-STAT signaling pathway is pivotal in regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune diseases, inflammatory conditions, and malignancies. Consequently, the development of small molecule JAK inhibitors has emerged as a significant therapeutic strategy. This application note explores the potential, albeit currently hypothetical, use of 1-Bromo-1,2,3,4-tetrahydronaphthalene as a starting material for the synthesis of novel JAK inhibitors, leveraging the tetrahydronaphthalene scaffold as a core structural motif. While direct synthesis of existing JAK inhibitors from this specific starting material is not prominently documented, its chemical reactivity and the established presence of the tetralin scaffold in other biologically active molecules suggest its potential as a valuable building block in medicinal chemistry.[1][2][3]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammatory and immune responses.

Hypothetical Synthesis of a Novel JAK Inhibitor from this compound

While no direct synthesis of a known JAK inhibitor from this compound has been reported, its structure presents a versatile scaffold for the development of new chemical entities. The following protocol outlines a hypothetical, multi-step synthesis to illustrate how this starting material could be elaborated into a potential JAK inhibitor. This theoretical pathway involves the conversion of this compound to a key aminotetralin intermediate, which is then coupled to a common heterocyclic core found in many JAK inhibitors, such as a pyrrolo[2,3-d]pyrimidine.

The proposed synthetic workflow is as follows:

Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the synthesis of a novel JAK inhibitor, starting from this compound. These protocols are based on well-established chemical transformations.

Step 1: Synthesis of 1-Azido-1,2,3,4-tetrahydronaphthalene

This step involves a nucleophilic substitution of the bromide with an azide group.

-

Materials: this compound, Sodium azide (NaN₃), Dimethylformamide (DMF), Distilled water, Diethyl ether.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in DMF (100 mL).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1-Azido-1,2,3,4-tetrahydronaphthalene.

-

Step 2: Synthesis of 1,2,3,4-Tetrahydronaphthalen-1-amine

This step involves the reduction of the azide to a primary amine.

-

Materials: 1-Azido-1,2,3,4-tetrahydronaphthalene, Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (B44618) (PPh₃) and water, Tetrahydrofuran (THF), Distilled water, Sodium bicarbonate solution, Diethyl ether.

-

Procedure (using PPh₃/H₂O):

-

Dissolve 1-Azido-1,2,3,4-tetrahydronaphthalene (1.0 eq) in THF (100 mL).

-

Add triphenylphosphine (1.1 eq) to the solution at room temperature.

-

Stir the mixture for 2 hours, then add distilled water (5 mL).

-

Heat the reaction mixture to 60°C and stir for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: dichloromethane/methanol gradient) to afford 1,2,3,4-Tetrahydronaphthalen-1-amine.

-

Step 3: Coupling of 1,2,3,4-Tetrahydronaphthalen-1-amine with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This final step involves a nucleophilic aromatic substitution to form the core of the hypothetical JAK inhibitor. The pyrrolo[2,3-d]pyrimidine core is a common scaffold in many known JAK inhibitors.[4]

-

Materials: 1,2,3,4-Tetrahydronaphthalen-1-amine, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Diisopropylethylamine (DIPEA), n-Butanol, Distilled water, Ethyl acetate.

-

Procedure:

-

To a sealed tube, add 1,2,3,4-Tetrahydronaphthalen-1-amine (1.1 eq), 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), and DIPEA (2.0 eq) in n-butanol (50 mL).

-

Seal the tube and heat the reaction mixture to 120°C for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final hypothetical JAK inhibitor.

-

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (%) |

| 1 | This compound | 1-Azido-1,2,3,4-tetrahydronaphthalene | 173.22 | 85 | >95 |

| 2 | 1-Azido-1,2,3,4-tetrahydronaphthalene | 1,2,3,4-Tetrahydronaphthalen-1-amine | 147.22 | 90 | >98 |

| 3 | 1,2,3,4-Tetrahydronaphthalen-1-amine | Hypothetical JAK Inhibitor | 264.34 | 65 | >99 (post-HPLC) |

This application note provides a conceptual framework for the utilization of this compound in the synthesis of novel JAK inhibitors. While the presented synthetic route is hypothetical, it is based on established and reliable chemical transformations. The tetrahydronaphthalene scaffold offers a three-dimensional structure that can be exploited for developing new inhibitors with potentially unique selectivity and pharmacokinetic profiles. Further research is warranted to explore the synthesis and biological evaluation of such compounds to ascertain their therapeutic potential as JAK inhibitors.

References

Application Notes and Protocols: Formation of 1,2,3,4-Tetrahydronaphthylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent derived from 1-Bromo-1,2,3,4-tetrahydronaphthalene, namely 1,2,3,4-tetrahydronaphthylmagnesium bromide, is a valuable nucleophilic intermediate in organic synthesis. Its application allows for the introduction of the tetrahydronaphthyl moiety, a common scaffold in medicinal chemistry and materials science, through the formation of new carbon-carbon and carbon-heteroatom bonds. As a benzylic Grignard reagent, its formation is typically facile, though susceptible to side reactions such as Wurtz-type homocoupling.[1][2]

This document provides detailed application notes, experimental protocols, and key data for the successful preparation and handling of this Grignard reagent.

Data Presentation: Reaction Parameters and Expected Yields

The successful formation of 1,2,3,4-tetrahydronaphthylmagnesium bromide is contingent on careful control of reaction conditions to maximize the yield of the desired organometallic species and minimize the formation of byproducts. The following table summarizes typical reaction parameters and expected yields for the formation of benzylic Grignard reagents, which are analogous to the target compound.

| Parameter | Condition/Value | Notes | Reference |

| Reactants | |||

| This compound | 1.0 equivalent | Starting material. | N/A |

| Magnesium Turnings | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the bromide. | [3] |

| Solvent | |||

| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (B95107) (THF) | 3-5 mL per mmol of halide | Essential for stabilization of the Grignard reagent. THF is often preferred for less reactive halides. | [1] |

| Activation | |||

| Iodine (I₂) | 1-2 small crystals | Activates the magnesium surface by chemical cleaning. The disappearance of the iodine color indicates initiation. | [3] |

| 1,2-Dibromoethane (DBE) | A few drops | A highly reactive halide that readily reacts with magnesium to expose a fresh surface. | [3] |

| Reaction Conditions | |||

| Initiation Temperature | Room Temperature to gentle reflux | The reaction is exothermic and may require cooling to control. | [3] |

| Reaction Temperature | Gentle reflux | Maintained to ensure a steady reaction rate. | [1] |

| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of most of the magnesium turnings. | [3] |

| Yield and Purity | |||

| Expected Yield of Grignard Reagent | 85 - 98% | Yields are typically high for benzylic bromides but can be affected by the purity of reagents and reaction conditions. | [1][4] |

| Major Side Product | 1,1'-Bi(1,2,3,4-tetrahydronaphthalene) | Formed via Wurtz-type homocoupling. Minimized by slow addition of the bromide. | [2] |

Signaling Pathways and Reaction Mechanisms

The formation of a Grignard reagent proceeds through a complex mechanism on the surface of the magnesium metal. While not fully elucidated, it is believed to involve single-electron transfer (SET) steps, leading to the formation of radical intermediates.

Caption: Mechanism of Grignard Reagent Formation.

Experimental Protocols

Materials and Reagents

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of 1,2,3,4-tetrahydronaphthylmagnesium bromide.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Suzuki-Miyaura coupling reactions utilizing 1-Bromo-1,2,3,4-tetrahydronaphthalene as the aryl halide substrate. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce 1-aryl-1,2,3,4-tetrahydronaphthalene derivatives. These products are significant intermediates in the development of novel therapeutics and functional materials. The protocols described herein are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization and application in diverse research and development settings.

Core Principles of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organohalide.[1] This reaction is widely favored in both academic and industrial laboratories due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.

The fundamental transformation in this context involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 1-aryl-1,2,3,4-tetrahydronaphthalene.

Data Presentation: Comparative Reaction Conditions